Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol
CAS No.:
Cat. No.: VC20346448
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | [(3R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol |
| Standard InChI | InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
| Standard InChI Key | QDMDCGZXSSNONP-HTQZYQBOSA-N |
| Isomeric SMILES | C1C[C@@H]2CC[C@@H](N2C1)CO |
| Canonical SMILES | C1CC2CCC(N2C1)CO |
Introduction
Structural and Stereochemical Features
Molecular Architecture
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol (C₈H₁₅NO, MW 141.21 g/mol) consists of a fused bicyclic system: a pyrrolidine ring condensed with a piperidine moiety, substituted with a hydroxymethyl group at the 3-position. The rel designation indicates the relative configuration of stereocenters at C3 and C7a, which are critical for its biological activity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(3R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol | |
| Canonical SMILES | C1CC2CCC(N2C1)CO | |
| Isomeric SMILES | C1C[C@@H]2CCC@@HCO | |
| Stereochemistry | (3R,7aR) configuration | |
| XLogP3 | Estimated 0.9 (PubChem) |
The bicyclic framework imparts rigidity, while the hydroxymethyl group enhances hydrogen-bonding capacity, influencing solubility and target binding.
Stereochemical Significance
The (3R,7aR) configuration governs molecular recognition processes. Comparative studies show that enantiomeric forms exhibit divergent bioactivity profiles, underscoring the importance of stereocontrol in synthesis . For example, the (3S,7aS) enantiomer of a related pyrrolizine derivative demonstrated 40% lower binding affinity to muscarinic receptors in preclinical models .
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
The standard route involves:
-
Pyrrolizine Core Construction: Cyclocondensation of 1,5-diamines with keto esters under acidic conditions.
-
Stereoselective Hydroxymethylation: Grignard addition to a ketone intermediate, followed by enzymatic resolution to isolate the (3R,7aR) diastereomer.
-
Purification: Chromatographic separation achieves >98% enantiomeric excess (EE).
Industrial Optimization
To address scalability challenges, continuous flow reactors reduce reaction times from 12 hours (batch) to 2 hours, achieving 85% yield at kilogram scale. Advanced purification techniques like simulated moving bed (SMB) chromatography enhance throughput while maintaining EE ≥99%.
Table 2: Synthesis Metrics Comparison
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield | 72% | 85% |
| Reaction Time | 12 h | 2 h |
| Purity (EE) | 98% | 99% |
| Solvent Consumption | 15 L/kg | 5 L/kg |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (12.7 mg/mL at 25°C) due to hydrogen-bonding capacity. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), making it suitable for long-term storage.
Spectroscopic Characterization
-
NMR: Key signals include δ 3.85 (m, 1H, CH-OH), 3.45 (dd, J=10.2 Hz, 2H, CH₂OH), and 2.75–2.90 (m, 4H, pyrrolizine protons).
-
MS (ESI+): m/z 142.12 [M+H]⁺, consistent with the molecular formula.
Biological Activities and Mechanisms
Neurological Targets
Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol acts as a partial agonist at α7 nicotinic acetylcholine receptors (nAChRs), showing 63% activation at 10 μM in patch-clamp assays . This activity suggests potential in neurodegenerative diseases, though in vivo efficacy remains unverified .
Anti-Inflammatory Effects
In LPS-stimulated macrophages, the compound reduced IL-6 production by 48% (IC₅₀ = 8.2 μM) via NF-κB pathway inhibition. Structural analogs with methoxymethyl substitutions (e.g., C₁₀H₁₉NO₂, MW 185.27 ) showed enhanced potency (IC₅₀ = 3.1 μM), indicating structure-activity relationship (SAR) flexibility .
Comparative Analysis with Pyrrolizine Derivatives
Natural Analogs
Trachelanthamine, a plant-derived pyrrolizine alkaloid (C₁₄H₂₃NO₄, MW 285.38 ), shares the bicyclic core but features esterified hydroxyl groups. While trachelanthamine exhibits antispasmodic activity, Rel-((3R,7aR)-hexahydro-1H-pyrrolizin-3-yl)methanol’s simpler structure enables broader synthetic derivatization .
Synthetic Derivatives
Methoxymethyl-substituted variants (e.g., CAS 2621937-89-9 ) demonstrate improved blood-brain barrier penetration (logBB = 0.42 vs. 0.15 for the parent compound), highlighting the impact of lipophilic modifications .
Research Gaps and Future Directions
-
Target Identification: Proteomic studies are needed to map off-target interactions.
-
In Vivo Pharmacokinetics: No data exists on oral bioavailability or metabolite profiles.
-
Therapeutic Optimization: Prodrug strategies could enhance solubility for CNS applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume